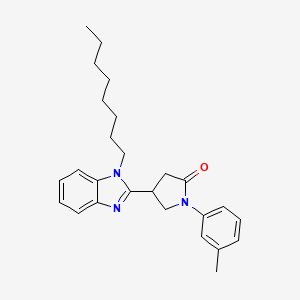![molecular formula C18H15ClF3N3O2 B11480466 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide](/img/structure/B11480466.png)
5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzimidazole moiety, a trifluoromethyl group, and a benzamide core. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Key parameters such as reaction time, temperature, and pressure are controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide
- 4-chloro-N-methyl-3-{(methylamino)sulfonyl}benzamide
- 4-{2-(5-chloro-2-methoxybenzamido)ethyl}benzenesulfonamide
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzimidazole moiety provides specific binding properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15ClF3N3O2 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C18H15ClF3N3O2/c1-27-15-7-6-11(19)10-12(15)16(26)23-8-9-25-14-5-3-2-4-13(14)24-17(25)18(20,21)22/h2-7,10H,8-9H2,1H3,(H,23,26) |
InChI Key |
IGPWMIRBYNSRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-({4,7-dimethoxy-6-[(Z)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11480383.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11480391.png)
![5-(1-adamantyl)-2-methyl-N-{2-[(pyridin-3-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11480396.png)
![1-(1H-benzimidazol-2-yl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11480405.png)
![ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B11480409.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide](/img/structure/B11480415.png)
![4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine](/img/structure/B11480426.png)
![2-(allylamino)-8-amino-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11480429.png)
![Methyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11480443.png)
![2,4-dichloro-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11480452.png)

![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11480458.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-[4-(piperidin-1-yl)phenyl]ethanamine](/img/structure/B11480462.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11480482.png)
